(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol is a complex organic molecule that features a combination of indoline, pyridine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. A common approach might include:
Formation of the Indoline Group: Starting with an indole derivative, the indoline group can be synthesized through reduction reactions.
Pyridine Ring Formation: The pyridine ring can be introduced via cyclization reactions involving appropriate precursors.
Coupling Reactions: The indoline and pyridine moieties can be coupled using cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Phenyl Group: The phenyl group can be added through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final step involves the formation of the methanol group, which can be achieved through reduction of a carbonyl precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methanol group to a carbonyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to a methanol group.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)ketone: Similar structure but with a ketone group instead of methanol.
(6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)amine: Similar structure but with an amine group instead of methanol.
Uniqueness
The uniqueness of (6-(Indolin-1-yl)-2-methylpyridin-3-yl)(phenyl)methanol lies in its specific combination of functional groups, which can confer unique chemical and biological properties.
Properties
Molecular Formula |
C21H20N2O |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C21H20N2O/c1-15-18(21(24)17-8-3-2-4-9-17)11-12-20(22-15)23-14-13-16-7-5-6-10-19(16)23/h2-12,21,24H,13-14H2,1H3 |
InChI Key |
XHLWNWTZOQKZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.